molecular formula C11H10N2O B1406864 2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile CAS No. 1355334-69-8

2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile

Cat. No.: B1406864
CAS No.: 1355334-69-8
M. Wt: 186.21 g/mol
InChI Key: ZVDLTXVHCBKJPL-UHFFFAOYSA-N
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Description

2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile (CAS RN: 1355334-65-4; synonyms: KS-00003TC2, ZINC95919698, AKOS026675779) is a heterocyclic compound derived from isonicotinonitrile (4-pyridinecarbonitrile). Its molecular formula is C₁₁H₁₀N₂O, with a calculated molecular weight of 186.22 g/mol. The structure features a pyridine ring substituted at the 2-position with a cyclopent-3-en-1-yloxy group and a nitrile group at the 4-position. This compound is listed as a commercial product with five suppliers, indicating its use as an intermediate in pharmaceutical or materials chemistry .

Properties

IUPAC Name

2-cyclopent-3-en-1-yloxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-8-9-5-6-13-11(7-9)14-10-3-1-2-4-10/h1-2,5-7,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDLTXVHCBKJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1OC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile typically involves the reaction of cyclopent-3-en-1-ol with isonicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the cyclopentene ring and the isonicotinonitrile moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The following table compares key structural and physical properties of 2-(cyclopent-3-en-1-yloxy)isonicotinonitrile with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Density (g/cm³) Key Applications/Notes
This compound C₁₁H₁₀N₂O 186.22 Nitrile, ether, cyclopentene N/A N/A Intermediate for synthesis
Isonicotinonitrile (4-Pyridinecarbonitrile) C₆H₄N₂ 104.11 Nitrile 181 1.12 Precursor for agrochemicals, ligands
3-Pyridinecarbonyl chloride C₆H₄ClNO 141.56 Acid chloride N/A N/A Acylating agent in peptide synthesis
2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid C₁₃H₁₈N₂O₃ 250.29 Amide, carboxylic acid, cyclopentene N/A N/A Potential bioactive intermediate

Key Observations :

  • Size and Complexity: The target compound is larger than isonicotinonitrile but smaller than the amide derivative (C₁₃H₁₈N₂O₃), reflecting differences in synthetic utility.
  • Reactivity: The nitrile group in both the target compound and isonicotinonitrile enables cross-coupling reactions, but the cyclopentene oxide group in the former may enhance lipophilicity, affecting solubility and bioavailability.
  • Thermal Stability: Isonicotinonitrile’s higher boiling point (181°C) suggests greater volatility compared to the target compound, which likely has lower volatility due to its bulkier structure.
Comparison with Patent Derivatives

Patent compounds such as 2-(((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)methylamino)isonicotinonitrile () share the isonicotinonitrile core but incorporate fused heterocycles (e.g., triazolo-pyrazine). These derivatives exhibit:

  • Bioactivity : The triazolo-pyrazine moiety is common in kinase-targeting pharmaceuticals, implying that the target compound could serve as a simpler scaffold for analogous drug development .
Physicochemical Properties
  • Lipophilicity: The cyclopentene oxide group in the target compound likely increases logP compared to isonicotinonitrile, enhancing membrane permeability but reducing aqueous solubility.
  • Synthetic Utility : Unlike 3-pyridinecarbonyl chloride, which is highly reactive toward nucleophiles, the target compound’s ether linkage offers stability under basic conditions, making it suitable for stepwise synthesis .

Biological Activity

2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile (CAS No. 1355334-69-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclopentene moiety connected to an isonicotinonitrile framework. This unique structure may contribute to its diverse biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
CAS Number1355334-69-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the isonicotinonitrile group suggests potential interactions with nicotinic acetylcholine receptors, which are implicated in numerous physiological processes.

Target Interactions

  • Nicotinic Receptors : May modulate neurotransmission and influence neuronal excitability.
  • Enzymatic Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer effects by inducing apoptosis in cancer cells. This activity could be linked to its ability to modulate signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation in animal models, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

Several studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Findings : Treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent.
  • Study on Anti-inflammatory Effects :
    • Objective : To investigate the anti-inflammatory properties in a murine model.
    • Findings : The compound significantly reduced levels of inflammatory markers, indicating its potential utility in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile
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2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile

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